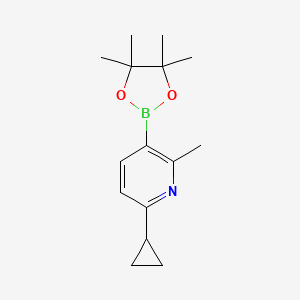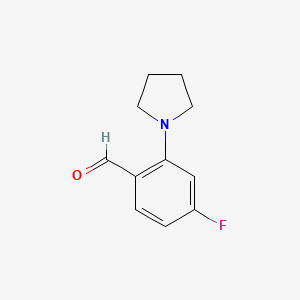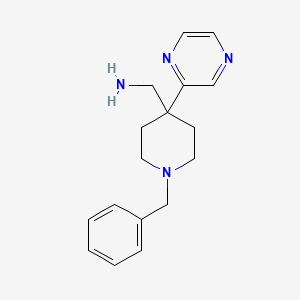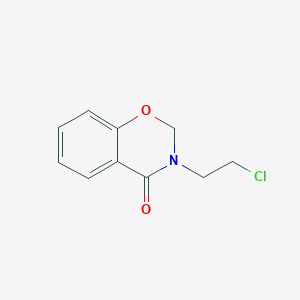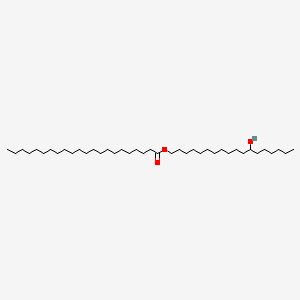
12-Hydroxyoctadecyl docosanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Hydroxyoctadecyl docosanoate: is an organic compound with the molecular formula C40H80O3 . It is an ester formed from the reaction between a 12-carbon chain alcohol (12-hydroxyoctadecanol) and docosanoic acid. This compound is known for its waxy appearance and is typically a solid at room temperature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 12-Hydroxyoctadecyl docosanoate typically involves the esterification reaction between 12-hydroxyoctadecanol and docosanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity reactants and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 12-Hydroxyoctadecyl docosanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 12-Hydroxyoctadecyl docosanoate is used as a surfactant and emulsifying agent in various chemical formulations. Its unique structure allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds .
Biology: In biological research, this compound is used as a model compound to study lipid metabolism and the interactions of fatty acids with biological membranes .
Industry: In the industrial sector, this compound is used in the formulation of cosmetics, lubricants, and coatings due to its excellent emulsifying and stabilizing properties .
Wirkmechanismus
The mechanism of action of 12-Hydroxyoctadecyl docosanoate primarily involves its ability to interact with lipid membranes and alter their properties. The hydroxyl group in the compound can form hydrogen bonds with other molecules, while the long hydrocarbon chain provides hydrophobic interactions. These interactions can influence the fluidity and permeability of biological membranes, making the compound useful in various applications .
Vergleich Mit ähnlichen Verbindungen
12-Hydroxyoctadecanoic acid: Similar in structure but lacks the ester linkage.
Docosanoic acid: Similar in structure but lacks the hydroxyl group.
12-Hydroxydodecanoic acid: Similar in structure but has a shorter carbon chain.
Uniqueness: 12-Hydroxyoctadecyl docosanoate is unique due to its combination of a long hydrocarbon chain, a hydroxyl group, and an ester linkage. This combination imparts unique physicochemical properties, making it suitable for a wide range of applications in different fields .
Eigenschaften
CAS-Nummer |
36781-83-6 |
|---|---|
Molekularformel |
C40H80O3 |
Molekulargewicht |
609.1 g/mol |
IUPAC-Name |
12-hydroxyoctadecyl docosanoate |
InChI |
InChI=1S/C40H80O3/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-20-23-26-29-33-37-40(42)43-38-34-30-27-24-21-22-25-28-32-36-39(41)35-31-8-6-4-2/h39,41H,3-38H2,1-2H3 |
InChI-Schlüssel |
BPIZTXQQUVZKFT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCC(CCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Methoxyphenyl)acetyl]cyclohexane-1,3-dione](/img/structure/B13979812.png)
![5-Benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13979820.png)
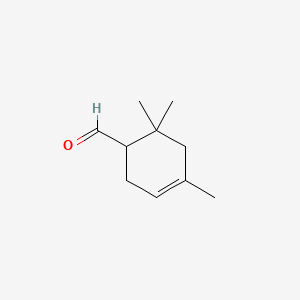
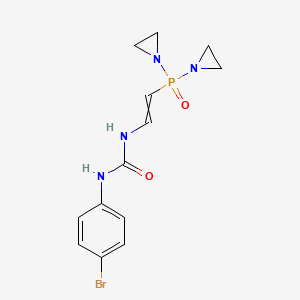
![1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]-N-propyloctane-1-sulfonamide](/img/structure/B13979835.png)

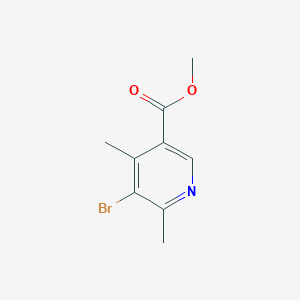
![2-Bromo-6-(8-cyclopropyl-6-fluoro-5-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-4-fluorobenzyl acetate](/img/structure/B13979847.png)
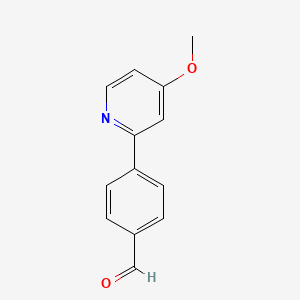
![2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid methyl ester](/img/structure/B13979858.png)
